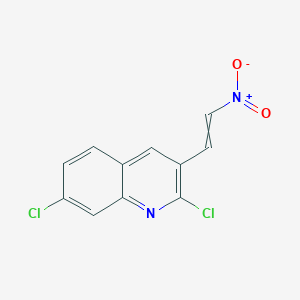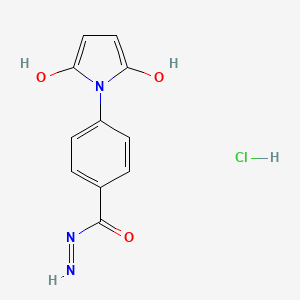
APIEZON GREASE L
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apiezon Grease L is a silicone and halogen-free ultra-high vacuum grease. It is known for its excellent lubrication properties and extremely low vapor pressure, making it suitable for use in scientific and industrial applications. This compound is particularly valued for its ability to maintain an efficient gas seal and its resistance to radiation, which makes it ideal for use in high-performance vacuum pumps and other ultra-high vacuum applications .
Vorbereitungsmethoden
Apiezon Grease L is synthesized from high-purity hydrocarbons distilled from selected petroleum feedstock in a molecular still. The process involves the careful selection and distillation of hydrocarbons to achieve the desired properties of low vapor pressure and high lubrication efficiency. The industrial production of this compound involves the use of advanced distillation techniques to ensure the removal of impurities and the attainment of the required chemical composition .
Analyse Chemischer Reaktionen
Apiezon Grease L is chemically stable and does not undergo significant chemical reactions under normal conditions. It is resistant to oxidation, reduction, and substitution reactions, which contributes to its stability and longevity in various applications. The grease is also resistant to radiation, maintaining its properties even when exposed to high levels of irradiation .
Wissenschaftliche Forschungsanwendungen
Apiezon Grease L is widely used in scientific research due to its unique properties. It is commonly used in:
Vacuum Systems: Provides excellent sealing and lubrication in high and ultra-high vacuum systems, preventing contamination and ensuring efficient operation.
Analytical Techniques: Used in infrared and mass spectrometry to avoid sample contamination, as it does not suffer from the “creep” or “carry over” issues associated with silicone-based greases.
High-Performance Vacuum Pumps: Ensures efficient gas sealing and lubrication, enhancing the performance and longevity of vacuum pumps.
Radiation Applications: Its resistance to radiation makes it suitable for use in environments with high levels of irradiation, such as space applications and nuclear research
Wirkmechanismus
The effectiveness of Apiezon Grease L is attributed to its powerful “gettering” action, which means it absorbs potentially harmful grease and chemical impurities on metal and glass surfaces. This action helps maintain the cleanliness and efficiency of vacuum systems. The grease is also soluble in hydrocarbon solvents, making it easy to clean and remove when necessary .
Vergleich Mit ähnlichen Verbindungen
Apiezon Grease L stands out due to its combination of low vapor pressure, excellent lubrication properties, and resistance to radiation. Similar compounds include:
Apiezon Grease AP101: Suitable for higher temperature applications.
Apiezon Grease H: Also used in high vacuum applications but with different temperature and chemical resistance properties.
Silicone-Based Greases: While they provide good lubrication, they suffer from “creep” and “carry over” issues, leading to contamination problems.
Halogenated Paraffins and Esters: These greases decompose at lower radiation levels compared to this compound
This compound’s unique properties make it a preferred choice for applications requiring ultra-high vacuum conditions, excellent lubrication, and resistance to radiation.
Eigenschaften
CAS-Nummer |
12678-02-3 |
|---|---|
Molekularformel |
C8H3BrCl2O2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




